Ethyl 2-[2-chloro-5-(2,4-dichlorophenoxy)phenoxy]butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[2-chloro-5-(2,4-dichlorophenoxy)phenoxy]butanoate is a synthetic organic compound that belongs to the class of phenoxy herbicides. These compounds are widely used in agriculture for their ability to selectively kill broad-leaf weeds without harming monocotyledonous crops like wheat and maize .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-chloro-5-(2,4-dichlorophenoxy)phenoxy]butanoate typically involves the esterification of 2-[2-chloro-5-(2,4-dichlorophenoxy)phenoxy]butanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors equipped with reflux condensers. The product is then purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-chloro-5-(2,4-dichlorophenoxy)phenoxy]butanoate undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur under the influence of strong oxidizing agents, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Sodium hydroxide (NaOH) or other strong bases.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy compounds.
Scientific Research Applications
Ethyl 2-[2-chloro-5-(2,4-dichlorophenoxy)phenoxy]butanoate has several applications in scientific research:
Chemistry: Used as a model compound in studying the reactivity of phenoxy herbicides.
Biology: Investigated for its effects on plant growth and development.
Medicine: Explored for potential use in developing new herbicidal drugs.
Industry: Widely used in agricultural formulations to control broad-leaf weeds
Mechanism of Action
The compound exerts its herbicidal effects by mimicking the plant hormone auxin. When applied to broad-leaf plants, it induces rapid, uncontrolled growth, leading to the death of the plant. The molecular targets include auxin receptors and pathways involved in cell elongation and division .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichlorophenoxyacetic acid (2,4-D)
- 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T)
- Mecoprop
- Dichlorprop
- Fenoprop
Uniqueness
Ethyl 2-[2-chloro-5-(2,4-dichlorophenoxy)phenoxy]butanoate is unique due to its specific structural configuration, which provides a distinct mode of action and selectivity compared to other phenoxy herbicides. Its ester functional group also contributes to its unique chemical properties and reactivity .
Properties
CAS No. |
68533-85-7 |
---|---|
Molecular Formula |
C18H17Cl3O4 |
Molecular Weight |
403.7 g/mol |
IUPAC Name |
ethyl 2-[2-chloro-5-(2,4-dichlorophenoxy)phenoxy]butanoate |
InChI |
InChI=1S/C18H17Cl3O4/c1-3-15(18(22)23-4-2)25-17-10-12(6-7-13(17)20)24-16-8-5-11(19)9-14(16)21/h5-10,15H,3-4H2,1-2H3 |
InChI Key |
RAOHYJUPUNBPDO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OCC)OC1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.